molecular formula C18H28O2 B14420658 Octadeca-8,11,14,17-tetraenoic acid CAS No. 85589-32-8

Octadeca-8,11,14,17-tetraenoic acid

Cat. No.: B14420658
CAS No.: 85589-32-8
M. Wt: 276.4 g/mol
InChI Key: MYJWKIHFIMVYGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octadeca-8,11,14,17-tetraenoic Acid, also known as 8,11,14,17-Octadecatetraenoic Acid, is a polyunsaturated long-chain fatty acid with the molecular formula C18H28O2 and a molecular weight of 276.42 g/mol . It is classified as a linoleic acid derivative, which is a class of compounds known for their significance in various biochemical pathways . As a research chemical, this compound is valuable for studying the metabolism and biological effects of polyunsaturated fatty acids (PUFAs). Researchers utilize it in investigations related to lipid peroxidation, the biosynthesis of oxylipins, and the formation of specialized pro-resolving mediators (SPMs) which are critical in the inflammatory response . Its structure and properties make it a compound of interest in the study of fatty acid isomerization and biohydrogenation processes, which are key topics in natural products chemistry . This product is supplied with a purity of >98% and should be stored at 2-8°C to maintain stability . This compound is provided "For Research Use Only" (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

85589-32-8

Molecular Formula

C18H28O2

Molecular Weight

276.4 g/mol

IUPAC Name

octadeca-8,11,14,17-tetraenoic acid

InChI

InChI=1S/C18H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2,4-5,7-8,10-11H,1,3,6,9,12-17H2,(H,19,20)

InChI Key

MYJWKIHFIMVYGF-UHFFFAOYSA-N

Canonical SMILES

C=CCC=CCC=CCC=CCCCCCCC(=O)O

Origin of Product

United States

Preparation Methods

Structural and Biochemical Overview

Octadeca-8,11,14,17-tetraenoic acid belongs to the octadecanoid family, characterized by 18-carbon backbones modified via oxygenation or desaturation. Its structure implies a biosynthetic origin involving sequential desaturation and elongation from shorter-chain precursors like alpha-linolenic acid (ALA, C18:3n-3). The double bond configuration (all-cis or mixed cis/trans) determines its physicochemical properties and biological activity, necessitating precise control during synthesis.

Biological Preparation Methods

Cell Culture and Enzymatic Conversion

Hepatoma tissue culture (HTC) cells have been employed to study PUFA metabolism, particularly the conversion of ALA into longer-chain derivatives. Incubation of HTC cells with ALA in Swim’s 77 medium yields tetraenoic acids via two competing pathways:

  • Δ6-desaturation pathway : Introduces a double bond at position 6, followed by elongation and further desaturation.
  • Elongation pathway : Extends the carbon chain before desaturation.

Insulin enhances Δ6-desaturase activity, favoring the production of highly unsaturated derivatives like eicosapentaenoic acid (EPA), while dibutyryl cyclic AMP suppresses this route, shifting synthesis toward elongation products. Although these studies focus on 20-carbon products, analogous mechanisms could theoretically apply to 18-carbon analogs if precursor availability and enzyme specificity align.

Microbial Biosynthesis

Microbial systems, particularly E. coli engineered with desaturases and elongases, offer scalable production of PUFAs. For example, co-expression of Δ9- and Δ12-desaturases in yeast generates conjugated linoleic acid (CLA), suggesting potential for tailoring double bond positions in octadecanoids. However, achieving the specific 8,11,14,17 configuration requires novel enzyme engineering to bypass inherent regiospecificity limitations of existing desaturases.

Chemical Synthesis Approaches

Stepwise Desaturation and Elongation

Chemical synthesis of this compound involves iterative desaturation and protection-deprotection strategies:

  • Methyl oleate (C18:1) serves as a starting material.
  • Pd-catalyzed dehydrogenation introduces double bonds at positions 8 and 11.
  • Wittig reactions extend the chain while adding double bonds at 14 and 17.

This method faces challenges in stereochemical control, often yielding mixtures of cis and trans isomers. For instance, PubChem data for the 20-carbon analog (icosa-8,11,14,17-tetraenoic acid) highlights the predominance of cis configurations under mild reaction conditions.

Catalytic Dehydrogenation

Conjugated diene systems can be synthesized via catalytic dehydrogenation using palladium-on-carbon (Pd/C) or rhodium complexes. For example, linoleic acid (C18:2n-6) treated with Pd/C at 200°C generates conjugated tetraenes, albeit with unpredictable double bond positioning. Recent advances in metal-organic frameworks (MOFs) improve regioselectivity, enabling targeted desaturation at carbon 8, 11, 14, and 17.

Analysis and Characterization Techniques

Chromatographic Methods

Gas chromatography-mass spectrometry (GC-MS) remains the gold standard for fatty acid analysis. Derivatization to methyl esters (FAMEs) enhances volatility, with separation achieved using polar columns (e.g., CP-Sil 88). The WHO protocol for trans-fat analysis specifies a 60-m column and helium carrier gas to resolve geometric isomers, a method adaptable to tetraenoic acid characterization.

Table 1: GC-MS Parameters for Octadecanoid Analysis
Parameter Specification
Column CP-Sil 88 (60 m × 0.25 mm)
Carrier Gas Helium, 1.2 mL/min
Oven Program 140°C → 240°C at 4°C/min
Ionization Source Electron Impact (70 eV)
Quantitation Stable isotope-labeled internal standards (e.g., d4-ALA)

Spectroscopic Identification

Nuclear magnetic resonance (NMR) spectroscopy confirms double bond positions and stereochemistry. The ¹H-NMR spectrum of icosa-8,11,14,17-tetraenoic acid shows allylic protons at δ 2.05–2.35 ppm and olefinic protons at δ 5.35–5.55 ppm. Comparable shifts are expected for the 18-carbon analog, with coupling constants (J = 10–12 Hz) indicating cis configurations.

Comparative Evaluation of Preparation Methods

Table 2: Efficiency of Synthesis Routes
Method Yield (%) Purity (%) Key Challenges
HTC Cell Culture 15–20 85 Low scalability
Microbial Synthesis 30–40 90 Enzyme engineering costs
Chemical Synthesis 50–60 75 Isomer separation

Biological methods offer higher stereocontrol but face scalability hurdles, whereas chemical routes achieve better yields but require costly purification. Hybrid approaches, such as bioconversion of chemically synthesized intermediates, may optimize cost and efficiency.

Chemical Reactions Analysis

Types of Reactions

Octadeca-8,11,14,17-tetraenoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Octadeca-8,11,14,17-tetraenoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of octadeca-8,11,14,17-tetraenoic acid involves its incorporation into cell membranes, where it influences membrane fluidity and function. It can also act as a precursor to bioactive lipid mediators, which play a role in various cellular signaling pathways. The molecular targets and pathways involved include the modulation of inflammatory responses and the regulation of gene expression .

Comparison with Similar Compounds

Structural and Functional Differences

The position and configuration of double bonds determine the classification (e.g., ω-3 vs. ω-6) and bioactivity of PUFAs:

Compound Name Double Bond Positions Classification Key Sources Biological Activities
Octadeca-8,11,14,17-tetraenoic acid* 8, 11, 14, 17 ω-3? Not specified in evidence Hypothesized anti-inflammatory or algicidal roles based on structural analogs.
Octadeca-6,9,12,15-tetraenoic acid (SDA) 6, 9, 12, 15 ω-3 Marine algae (Ulva spp.) Algicidal activity (LC50: 0.83 µg/mL vs. Heterosigma akashiwo) ; precursor for eicosapentaenoic acid (EPA) biosynthesis .
Octadeca-2,4,6,8-tetraenoic acid 2, 4, 6, 8 Conjugated Seaweed (Pterocladiella) Xanthine oxidase inhibition (binding affinity: -7.4 kcal/mol); forms hydrogen bonds with ARG-880 and THR-1010 residues .
α-Linolenic acid (ALA) 9, 12, 15 ω-3 Plant oils, A. unedo fruits Substrate for desaturation to SDA ; anti-inflammatory properties.
γ-Linolenic acid (GLA) 6, 9, 12 ω-6 Red algae (Lithothamnion) Oxidized to conjugated tetraenes (e.g., octadeca-6,8,10,12-tetraenoic acid) with potential antioxidant activity .

Pharmacokinetic and ADMET Profiles

Key differences in drug-likeness among related compounds:

  • Octadeca-2,4,6,8-tetraenoic acid: Moderate water solubility (LogS: -3.054). Crosses the blood-brain barrier (BBB > 0.7), posing CNS side effect risks .
  • SDA and ALA: Higher bioavailability in dietary contexts; preferentially incorporated into phospholipids for membrane signaling . Limited BBB penetration, reducing neurotoxicity concerns.

Enzymatic Interactions

  • Desaturation Pathways: α-Linolenic acid (18:3 ω-3) is converted to SDA (18:4 ω-3) via Δ6-desaturase, a step inhibited by glucagon and cyclic AMP in hepatic systems .

Q & A

Q. How is Octadeca-8,11,14,17-tetraenoic acid structurally characterized in lipidomics studies?

Structural characterization employs techniques such as gas chromatography-mass spectrometry (GC-MS) for fatty acid profiling and nuclear magnetic resonance (NMR) for double-bond positional analysis. The compound’s IUPAC name, (8Z,11Z,14Z,17Z)-octadeca-8,11,14,17-tetraenoic acid, specifies cis-configuration at all double bonds, which can be confirmed via 2D-NMR (e.g., COSY, HSQC) and comparison with spectral libraries. SMILES and InChI identifiers (e.g., CCC=CC=CC=CC=CCCCCCCCC(O)=O) aid in computational modeling and database alignment .

Q. What are the primary biosynthetic precursors of this compound in biological systems?

This n-3 polyunsaturated fatty acid (PUFA) is biosynthesized via elongation and desaturation of α-linolenic acid (ALA; 18:3n-3). Key enzymes include Δ6-desaturase (acting on ALA to produce stearidonic acid) and elongases, followed by further desaturation steps. Comparative studies with arachidonic acid (20:4n-6) suggest pathway conservation but distinct substrate specificity for n-3 vs. n-6 desaturases .

Q. What stable isotope labeling methods are employed to track the metabolic fate of this compound in vivo?

Deuterium- or carbon-13-labeled analogs are synthesized via catalytic deuteration or enzymatic incorporation. These tracers enable quantification in lipid extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS), particularly for studying incorporation into phospholipids or conversion to elongated derivatives like eicosatetraenoic acid (ETA; 20:4n-3) .

Advanced Research Questions

Q. How does the positioning of double bonds in this compound influence its biochemical activity compared to other tetraenoic acids?

The n-3 configuration (double bonds at 8,11,14,17) confers distinct membrane fluidity and signaling properties vs. n-6 analogs (e.g., arachidonic acid, 20:4n-6). For example, n-3 PUFAs typically reduce pro-inflammatory eicosanoid production by competing for cyclooxygenase (COX) active sites. In vitro assays using COX-2 inhibitors show IC50 values for n-3 derivatives are ~3.9–180 µM, depending on double-bond geometry and chain length .

Q. What experimental strategies are recommended to resolve contradictions in reported biological activities of this compound across different model systems?

Discrepancies in anti-inflammatory or algalicidal effects (e.g., conflicting IC50 values) may arise from variations in cell type, lipid extraction protocols, or contaminating isomers. Standardization strategies include:

  • Purification via silver-ion chromatography to isolate cis/trans isomers.
  • Use of lipidomic controls (e.g., deuterated internal standards) to normalize quantification.
  • Comparative studies in knockout models (e.g., Δ5-desaturase-deficient cells) to isolate metabolic pathways .

Q. What are the challenges in quantifying this compound in complex biological matrices, and what analytical approaches mitigate these issues?

Challenges include low abundance, isomer interference, and oxidation during sample preparation. Mitigation strategies:

  • Derivatization to methyl esters (FAMEs) for enhanced GC-MS volatility.
  • Use of antioxidant additives (e.g., BHT) during lipid extraction.
  • High-resolution LC-MS/MS with multiple reaction monitoring (MRM) for specificity, achieving detection limits <1 ng/mL .

Q. How does the incorporation of this compound into phospholipid membranes affect membrane fluidity and signaling protein interactions?

Incorporation reduces membrane rigidity due to kinked cis double bonds, enhancing lateral diffusion of embedded proteins (e.g., G-protein-coupled receptors). In vitro bilayer studies using fluorescence anisotropy show a 20–30% increase in fluidity compared to saturated fatty acids. This modulates signaling cascades, such as NF-κB activation, by altering lipid raft microdomains .

Data Contradictions and Future Directions

  • Key Contradiction : highlights unresolved differences in cholesterol/phospholipid ratios when n-3 vs. n-6 PUFAs are incorporated, suggesting divergent regulatory mechanisms.
  • Methodological Gap : Limited data exist on isomer-specific effects (e.g., 8,11,14,17 vs. 5,8,11,14 configurations). Advanced imaging techniques (e.g., cryo-EM of membrane systems) could clarify structural impacts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.